molecular formula C13H28O6S2 B12788833 2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate CAS No. 7470-89-5

2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate

Cat. No.: B12788833
CAS No.: 7470-89-5
M. Wt: 344.5 g/mol
InChI Key: QSHIXVVWISLKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of sulfonate groups, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with 2-(2,2-dimethylpropylsulfonyloxy)propanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the synthesis, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

    Biology: Investigated for its potential role in modifying biomolecules and studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific reactivity and stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate exerts its effects involves the interaction of its sulfonate groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in modifications that alter their chemical and biological properties. The pathways involved in these interactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate is unique due to its specific structural features, which confer distinct reactivity and functionality.

Properties

CAS No.

7470-89-5

Molecular Formula

C13H28O6S2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(2,2-dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate

InChI

InChI=1S/C13H28O6S2/c1-11(19-21(16,17)10-13(5,6)7)8-18-20(14,15)9-12(2,3)4/h11H,8-10H2,1-7H3

InChI Key

QSHIXVVWISLKEP-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)CC(C)(C)C)OS(=O)(=O)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.